2-Hydroxybutanedial

LogP Hydrophilicity Chromatography

2-Hydroxybutanedial (hydroxy-1,4-butanedial, succinic semialdehyde hydrate) is a C4 dialdehyde bearing a secondary hydroxyl group at the 2-position, with molecular formula C4H6O3 and molecular weight 102.09 g/mol. This compound serves as a key chiral intermediate in enantioselective tropane alkaloid synthesis and as the European Pharmacopoeia-designated Ascorbic Acid Impurity C reference standard.

Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
CAS No. 7724-28-9
Cat. No. B1228587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxybutanedial
CAS7724-28-9
Synonyms2-hydroxy-succinaldehyde
2-hydroxysuccinaldehyde
Molecular FormulaC4H6O3
Molecular Weight102.09 g/mol
Structural Identifiers
SMILESC(C=O)C(C=O)O
InChIInChI=1S/C4H6O3/c5-2-1-4(7)3-6/h2-4,7H,1H2
InChIKeyVTERBIYJBWDXDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxybutanedial (CAS 7724-28-9) Procurement Guide: Verified Differentiation for Scientific Selection


2-Hydroxybutanedial (hydroxy-1,4-butanedial, succinic semialdehyde hydrate) is a C4 dialdehyde bearing a secondary hydroxyl group at the 2-position, with molecular formula C4H6O3 and molecular weight 102.09 g/mol . This compound serves as a key chiral intermediate in enantioselective tropane alkaloid synthesis and as the European Pharmacopoeia-designated Ascorbic Acid Impurity C reference standard [1]. Its unique combination of two aldehyde functionalities and a single hydroxyl group, coupled with a defined chiral center, imparts reactivity and physicochemical properties that distinguish it from closely related dialdehydes and hydroxyaldehydes.

Why 2-Hydroxybutanedial Cannot Be Substituted by Generic Dialdehydes or Hydroxyaldehydes in Critical Applications


General-purpose dialdehydes such as succinaldehyde (1,4-butanedial, CAS 638-37-9) and hydroxyaldehydes like 3-hydroxypropanal lack the specific structural ensemble—two electrophilic aldehyde termini, a nucleophilic secondary hydroxyl, and a chiral center at C2—required for the stereochemical, physicochemical, and regulatory performance of 2-hydroxybutanedial . Succinaldehyde is achiral, more lipophilic, and devoid of hydrogen bond donor capacity, while 2,3-dihydroxybutanedial (CAS 34361-91-6) introduces an additional hydroxyl that alters solubility, crosslinking kinetics, and chromatographic behavior. These differences manifest in quantifiable disparities in logP, polar surface area, hydrogen bonding capacity, and enantiomeric purity that directly impact method validation, asymmetric synthesis yields, and regulatory compliance.

2-Hydroxybutanedial (CAS 7724-28-9) Quantitative Evidence Guide: Head-to-Head Differentiation Against Closest Analogs


LogP-Based Hydrophilicity Differentiation: 2-Hydroxybutanedial vs. Succinaldehyde

2-Hydroxybutanedial exhibits a calculated XlogP of −1.5 , which is substantially lower (more hydrophilic) than succinaldehyde, for which the experimentally derived LogP is reported as 0.1644 [1]. This ΔLogP of approximately 1.66 units corresponds to a roughly 46-fold higher preference for the aqueous phase over octanol, underpinning predictable differences in reversed-phase chromatographic retention, solid-phase extraction recovery, and solvent partitioning behavior.

LogP Hydrophilicity Chromatography Partition coefficient

Hydrogen Bond Donor/Acceptor and Polar Surface Area (PSA) Differentiation vs. Succinaldehyde

2-Hydroxybutanedial possesses 1 hydrogen bond donor (HBD), 3 hydrogen bond acceptors (HBA), and a topological polar surface area (tPSA) of 54.4 Ų . In contrast, succinaldehyde has 0 HBD, 2 HBA, and a PSA of 34.14 Ų [1]. The net difference of +1 HBD, +1 HBA, and +20.3 Ų PSA arises solely from the secondary hydroxyl group and directly governs aqueous solubility, protein binding propensity, and chromatographic peak shape on polar stationary phases.

Hydrogen bonding Polar surface area PSA Solubility

Pharmaceutical Reference Standard Purity: 99% HPLC Specification for Ascorbic Acid Impurity C Quantification

Commercially procured 2-hydroxybutanedial intended as a reference standard for Ascorbic Acid Impurity C (EP) is specified at 99% purity by HPLC . This purity level exceeds the typical 95–98% range offered for research-grade 2,3-dihydroxybutanedial (CAS 34361-91-6) and generic succinaldehyde preparations, providing a more reliable calibration anchor for quantitative impurity profiling in pharmaceutical quality control.

Pharmaceutical impurity Reference standard Ascorbic acid HPLC purity

Chiral Center-Driven Enantioselectivity: (2R)-Hydroxy-1,4-butanedial vs. Achiral Dialdehydes in Tropane Alkaloid Synthesis

The C2 chiral center of 2-hydroxybutanedial permits isolation and use of the enantiomerically pure (2R)-hydroxy-1,4-butanedial in a one-step Mannich-type condensation with acetonedicarboxylic acid and methylamine hydrochloride to yield (1S,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one (6-β-hydroxytropinone) [1]. Achiral dialdehydes such as succinaldehyde (CAS 638-37-9) cannot provide stereochemical information in the same transformation, rendering them unsuitable for enantioselective tropane construction without auxiliary chiral agents.

Chiral synthesis Enantioselective Tropane alkaloid Mannich condensation

2-Hydroxybutanedial (CAS 7724-28-9) Best Application Scenarios for Scientific and Industrial Procurement


Pharmaceutical Impurity Profiling: Ascorbic Acid (Vitamin C) Impurity C Quantification

In regulated pharmaceutical quality control, 2-hydroxybutanedial is employed as the certified reference standard for Ascorbic Acid Impurity C (EP). Its 99% HPLC purity specification ensures accurate calibration and quantification of this process-related impurity in ascorbic acid drug substance and finished product batches. Method validation protocols relying on this high-purity standard achieve lower limits of quantification (LOQ) and improved linearity (R² ≥ 0.999) compared to lower-purity alternatives, directly supporting ANDA/DMF filing requirements and pharmacopoeial compliance testing.

Enantioselective Synthesis of Tropane Alkaloid Pharmaceutical Intermediates

The (2R)-hydroxy-1,4-butanedial enantiomer serves as a chiral building block in the one-step Mannich-type condensation that constructs the 8-azabicyclo[3.2.1]octane (tropane) core of 6-β-hydroxytropinone . This enantioselective route provides direct access to optically active tropane intermediates without requiring chiral auxiliaries or resolution steps, offering significant advantages in step economy and atom efficiency for pharmaceutical R&D programs targeting tropane-derived APIs such as scopolamine and other anticholinergic agents.

Chromatographic Method Development for Highly Polar Carbonyl Compounds

The pronounced hydrophilicity of 2-hydroxybutanedial (XlogP = −1.5) renders it an ideal probe analyte for developing and validating HILIC and polar-embedded reversed-phase HPLC methods. Its large polar surface area (PSA = 54.4 Ų) and hydrogen bond donor capacity (HBD = 1) challenge conventional C18 columns, making it a stringent test compound for evaluating novel polar stationary phases, optimizing mobile phase pH and buffer strength, and establishing system suitability parameters for methods intended to resolve closely related dialdehyde and hydroxyaldehyde impurities in pharmaceutical and food matrices.

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